1-(Methylamino)-3-phenylpropan-2-ol

Descripción

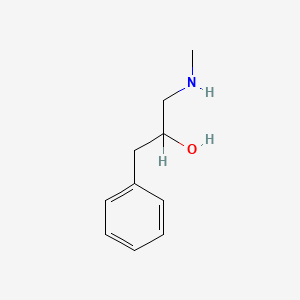

Structure

3D Structure

Propiedades

IUPAC Name |

1-(methylamino)-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-10(12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDPDTZVDBRIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978894 | |

| Record name | 1-(Methylamino)-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63009-94-9 | |

| Record name | Benzeneethanol, alpha-((methylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063009949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methylamino)-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)-3-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Methylamino 3 Phenylpropan 2 Ol

Stereoselective Synthesis of 1-(Methylamino)-3-phenylpropan-2-ol Enantiomers

The controlled synthesis of a specific enantiomer of a chiral molecule is a cornerstone of modern organic chemistry. ethz.ch For this compound, various strategies have been developed to introduce the desired stereochemistry during the synthetic sequence, thereby avoiding the need for resolving a racemic mixture.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules. princeton.edu This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of synthesizing this compound, asymmetric catalysis can be applied to key bond-forming reactions to establish the desired stereocenters.

One prominent strategy involves the asymmetric reduction of a corresponding aminoketone precursor. Chiral catalysts, often based on transition metals complexed with chiral ligands or purely organic molecules (organocatalysts), can facilitate the enantioselective addition of a hydride to the carbonyl group. researchgate.net For instance, proline and its derivatives have been successfully used as organocatalysts in various asymmetric transformations, including aldol (B89426) and Mannich reactions, which can be adapted to form the backbone of the target molecule. youtube.com The catalyst creates a chiral environment around the substrate, directing the incoming reagent to one face of the molecule, thus leading to the preferential formation of one enantiomer. princeton.edu

Table 1: Examples of Asymmetric Catalytic Approaches

| Catalytic System | Reaction Type | Key Features |

| Chiral Oxazaborolidinium Ion (COBI) | Allylation of Imines | Employs a sterically hindered chiral catalyst derived from L-proline to achieve high enantioselectivity in the formation of homoallylic amines. nih.gov |

| Imidodiphosphorimidate (IDPi) Catalysts | Diels-Alder Reaction | Utilizes strongly acidic and confined catalysts to control regio- and stereoselectivity in the formation of complex cyclic structures. nih.gov |

| (R)-3,3'-Diphenyl-BINOL | Allylation of Acylimines | A chiral Brønsted acid catalyst that effectively promotes the asymmetric addition of allyl groups to imines. nih.gov |

Chiral Auxiliary and Reagent-Controlled Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality. This method offers a high degree of stereocontrol as the auxiliary is covalently bonded to the substrate, providing a well-defined steric environment. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to either the amine or the phenylpropanol backbone. For example, pseudoephedrine, a well-known chiral auxiliary, can be used to direct the alkylation of enolates with high diastereoselectivity. harvard.edu Similarly, Evans oxazolidinones are effective auxiliaries for controlling the stereochemistry of aldol reactions, which could be a key step in constructing the carbon skeleton of the target molecule. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

| Pseudoephedrine | Asymmetric alkylation | The chiral backbone of the auxiliary blocks one face of the enolate, directing the electrophile to the opposite face. harvard.edu |

| Evans Oxazolidinones | Stereoselective aldol reactions | The oxazolidinone ring directs the conformation of the enolate and the approach of the aldehyde, leading to a specific diastereomer. wikipedia.org |

| Camphorsultam | Various asymmetric transformations | The rigid bicyclic structure provides a highly predictable steric environment for controlling the approach of reagents. wikipedia.org |

Diastereoselective Synthetic Routes and Control

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. This is often achieved by taking advantage of the inherent stereochemistry of a starting material or by using a chiral reagent or catalyst to influence the formation of a new stereocenter relative to an existing one.

In the synthesis of this compound, which has two stereocenters, controlling the relative configuration (syn or anti) is crucial. Multi-enzymatic cascades have been developed for the synthesis of phenylpropanolamines, demonstrating high regio- and stereoselectivity. d-nb.info These biocatalytic systems can convert achiral starting materials into optically pure products by leveraging the exquisite selectivity of enzymes. d-nb.info For example, a combination of a styrene (B11656) monooxygenase and stereocomplementary epoxide hydrolases can produce chiral diols, which can then be aminated with high diastereoselectivity using an alcohol dehydrogenase and a transaminase. d-nb.info

Resolution of Racemic Mixtures of this compound

Resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org While asymmetric synthesis is often the preferred route, resolution remains a valuable and widely practiced technique, especially when a racemic synthesis is more straightforward or cost-effective. ethz.ch

Classical Resolution Techniques Utilizing Chiral Acids

Classical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by conventional methods such as fractional crystallization. libretexts.org

For the resolution of racemic this compound, which is a base, a chiral acid can be used as the resolving agent. Common chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The reaction of the racemic amine with a single enantiomer of a chiral acid forms a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from the solution. After separation, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the chiral acid. libretexts.org For example, (S)-mandelic acid has been successfully used for the resolution of a similar compound, 3-(N-methylamino)-1-(2-thienyl)propan-1-ol. researchgate.net

Table 3: Common Chiral Resolving Agents for Amines

| Chiral Acid | Structure | Key Properties |

| (R,R)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Readily available, forms crystalline salts with many amines. |

| (S)-Mandelic Acid | C6H5-CH(OH)-COOH | Often effective for resolving amines due to the aromatic ring which can participate in π-stacking interactions. researchgate.net |

| (1S)-(+)-10-Camphorsulfonic Acid | C10H15O-SO3H | A strong acid that forms well-defined crystalline salts. wikipedia.org |

Chromatographic Chiral Separation Methods (e.g., Chiral HPLC)

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. nih.gov The CSP contains a chiral selector that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus separation.

For the separation of this compound enantiomers, various CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have been shown to resolve a wide range of chiral compounds. nih.gov The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide. nih.gov The choice of mobile phase is also critical and can be optimized to achieve baseline separation of the enantiomers. nih.gov

Functional Group Interconversions and Derivatization Chemistry

The secondary hydroxyl group in this compound is a prime site for chemical modification.

Oxidation: Oxidation of the secondary alcohol furnishes the corresponding ketone, 2-(methylamino)-1-phenylpropan-1-one. This transformation can be achieved using various oxidizing agents. For instance, oxidation of related amino alcohols like ephedrine (B3423809) and pseudoephedrine to form the ketone known as ephedrone has been documented using potassium permanganate. researchgate.net

Etherification: The hydroxyl group can be converted to an ether linkage. This reaction typically involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Such modifications can significantly alter the lipophilicity and metabolic stability of the molecule. For example, derivatives of the isomeric 3-(methylamino)-1-phenylpropan-1-ol (B195923) have been synthesized with aryl modifications, such as naphthyl or trifluoromethyl groups, which can enhance properties like blood-brain barrier penetration.

Esterification: Esterification of the hydroxyl group is another common derivatization strategy. This can be accomplished by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a suitable catalyst or base. The resulting esters can serve as prodrugs or exhibit modified biological activities.

| Reaction Type | Reagent/Condition | Product Type | Significance |

| Oxidation | Potassium permanganate | Ketone | Synthesis of biologically active ketones. |

| Etherification | Alkyl halide, Base | Ether | Increased lipophilicity, altered metabolic profile. |

| Esterification | Acyl chloride, Anhydride | Ester | Prodrug design, modified biological activity. |

The secondary amine of this compound is a versatile functional group for derivatization.

Acylation: The methylamino group can be readily acylated using acyl chlorides or anhydrides to form amides. This transformation is often used to introduce various substituents, thereby modulating the compound's biological and physical properties.

Alkylation: N-alkylation of the secondary amine can lead to the formation of tertiary amines. This can be achieved using alkyl halides. The degree of alkylation can influence the basicity and steric hindrance around the nitrogen atom, which can impact receptor binding and other biological interactions.

| Reaction Type | Reagent | Product Type | Significance |

| Acylation | Acyl chloride, Anhydride | Amide | Introduction of diverse substituents, modulation of properties. |

| Alkylation | Alkyl halide | Tertiary Amine | Altered basicity and steric properties. |

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions, although the activating or deactivating nature of the side chain must be considered.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto a benzene (B151609) ring. youtube.com However, the amino alcohol side chain can complicate these reactions. The amino group can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), potentially deactivating the ring towards electrophilic substitution. youtube.com Careful selection of reaction conditions and protecting group strategies may be necessary to achieve the desired substitution pattern.

Nitration and Halogenation: Nitration and halogenation are other common electrophilic aromatic substitution reactions that can introduce nitro and halo substituents onto the phenyl ring, respectively. These functional groups can serve as handles for further chemical modifications or directly influence the biological activity of the molecule.

| Reaction Type | Reagent/Condition | Product Type | Significance |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Alkylated aromatic ring | C-C bond formation, introduction of alkyl groups. |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid | Acylated aromatic ring | Introduction of acyl groups, precursor for other functionalities. |

| Nitration | Nitric acid, Sulfuric acid | Nitrated aromatic ring | Introduction of nitro group, versatile synthetic intermediate. |

| Halogenation | Halogen, Lewis acid | Halogenated aromatic ring | Introduction of halogen atoms, modulation of electronic properties. |

Comprehensive Spectroscopic and Chromatographic Characterization for Research Purity and Identity

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(Methylamino)-3-phenylpropan-2-ol, with a molecular formula of C₁₀H₁₅NO, the expected monoisotopic mass is 165.11536 g/mol . nih.govnih.govuni.lu

HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a prominent protonated molecule [M+H]⁺ at m/z 166.12264. nih.gov The high mass accuracy of these instruments allows for the differentiation of compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

Predicted Collision Cross Section Data:

Computational predictions of the collision cross-section (CCS) provide an additional parameter for compound identification. The predicted CCS values for various adducts of this compound are presented below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 166.12265 | 136.9 |

| [M+Na]⁺ | 188.10459 | 142.2 |

| [M-H]⁻ | 164.10809 | 138.8 |

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling the elucidation of its connectivity and stereochemistry.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

While a specific ¹H NMR spectrum for this compound is not available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of its structural analogue, 3-methylamino-1-phenylpropan-1-ol. nih.gov The protons of the phenyl group would typically appear as a multiplet in the aromatic region (δ 7.20-7.42 ppm). The methine proton attached to the hydroxyl-bearing carbon would likely resonate as a multiplet around δ 4.96 ppm. The protons of the methylene (B1212753) groups adjacent to the phenyl and amino groups would be expected in the region of δ 1.79-2.97 ppm. The methyl group attached to the nitrogen would appear as a singlet around δ 2.47 ppm. The protons of the N-H and O-H groups would be observable as broad singlets, with their chemical shifts being dependent on solvent and concentration. nih.gov

¹³C NMR Spectroscopic Analysis

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the complete structural and stereochemical details of a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons, as well as between the protons of the two methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the structure of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the protons of the phenyl group to the benzylic carbon would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. NOESY is instrumental in determining the relative stereochemistry of the chiral centers. For this compound, the spatial relationship between the protons on the two chiral centers could be established, aiding in the assignment of the erythro or threo configuration.

Chiral High-Performance Liquid Chromatography for Enantiomeric Purity Determination

As this compound possesses two chiral centers, it can exist as four stereoisomers (two pairs of enantiomers). Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including phenylpropanolamine derivatives. nih.govmdpi.com The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. nih.gov

For a related compound, 3-methylamino-1-phenylpropan-1-ol, enantiomers have been successfully separated using an OD-H column (a cellulose-based CSP) with a mobile phase of hexanes and isopropanol. nih.gov A similar approach would likely be effective for the enantiomeric separation of this compound, allowing for the determination of the enantiomeric excess (ee) of a given sample.

Gas Chromatography-Mass Spectrometry for Purity Profiling and Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it well-suited for purity profiling and impurity analysis of this compound.

For GC analysis of polar compounds like amino alcohols, derivatization is often necessary to increase their volatility and improve chromatographic peak shape. sigmaaldrich.com Common derivatization reagents include silylating agents. The separation would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase.

The mass spectrometer detector provides mass spectra of the eluting components, which can be compared to spectral libraries for identification. The fragmentation pattern of this compound in the mass spectrometer would provide structural information about any detected impurities. Common impurities could include starting materials from the synthesis, by-products, or degradation products. While specific GC-MS fragmentation data for this compound is not detailed in the searched literature, general fragmentation patterns for amino alcohols involve cleavage at the C-C bond adjacent to the hydroxyl group and loss of the amino group. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of this compound. These methods provide detailed information about the molecule's functional groups and conformational arrangement by probing the vibrational motions of its atoms. The specific frequencies at which the molecule absorbs (IR) or scatters (Raman) radiation are characteristic of the bonds present, offering a unique spectroscopic fingerprint.

For this compound, the key functional groups—the secondary amine (-NH), the hydroxyl group (-OH), and the monosubstituted phenyl group—give rise to distinct signals in the vibrational spectra. The positions of these bands can be influenced by factors such as intermolecular and intramolecular hydrogen bonding, which in turn are dictated by the molecule's conformation.

Research on pseudoephedrine, a common stereoisomer of this compound, has utilized Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) for identification. analis.com.my Studies have identified characteristic peaks corresponding to the fundamental vibrations of the molecule. analis.com.my For instance, the region between 2500-3000 cm⁻¹ is noted as important for featuring the secondary amine hydrochloride, while the 750-760 cm⁻¹ range shows characteristics of the monoaromatic ring. analis.com.my

Computational studies, such as those using density functional theory (DFT), have been employed to calculate the vibrational frequencies of pseudoephedrine and assign them to specific vibrational modes. nih.gov These theoretical calculations complement experimental data, aiding in the detailed interpretation of complex spectra. A pseudoephedrine molecule, with its 18 atoms, is calculated to have 48 normal modes of vibration. nih.gov

Raman spectroscopy offers complementary information to IR spectroscopy. Studies comparing the Raman spectra of ephedrine (B3423809) and pseudoephedrine have shown distinct differences that allow for their differentiation. nih.gov For example, Raman bands in the low-frequency region (below 600 cm⁻¹) show clear variations between the two stereoisomers, highlighting the sensitivity of Raman spectroscopy to subtle structural and conformational differences. nih.govresearchgate.net

Furthermore, conformational studies have revealed that the most stable form of related molecules like ephedrine and pseudoephedrine in the gas phase involves an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the amine group (O-H···N). acs.orgnih.gov This interaction significantly influences the vibrational frequencies of the O-H and N-H groups.

The following tables summarize the characteristic vibrational frequencies for pseudoephedrine, a stereoisomer of this compound, as identified through IR and Raman spectroscopy.

Table 1: Characteristic Infrared (FTIR) Vibrational Frequencies for Pseudoephedrine

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3200-3600 | N-H Stretch (prominent peak) | analis.com.my |

| ~2500-3000 | Secondary Amine Hydrochloride Stretch | analis.com.my |

| 1453 | O-H Bend | analis.com.my |

| 1428 | C-H Bend (CH₃) | analis.com.my |

| 1375 | C-H Bend | analis.com.my |

| 1022 | C-C Stretch | analis.com.my |

| 760 | Torsion Vibration of Benzene (B151609) Ring | analis.com.my |

| 702 | Torsion Vibration of Benzene Ring | analis.com.my |

Table 2: Characteristic Raman Vibrational Frequencies for Ephedrine and Pseudoephedrine

| Compound | Wavenumber (cm⁻¹) | Assignment/Note | Reference |

| Ephedrine | 1603 | Aromatic Ring Vibration | researchgate.net |

| Ephedrine | 1025 | Aromatic Ring Vibration | researchgate.net |

| Ephedrine | 1002 | Aromatic Ring Breathing | researchgate.netresearchgate.net |

| Ephedrine | ~410 | Distinguishing band from Pseudoephedrine | nih.gov |

| Ephedrine | ~245 | Distinguishing band from Pseudoephedrine | nih.gov |

| Pseudoephedrine | 1590 | - | researchgate.net |

| Pseudoephedrine | 1037 | - | researchgate.net |

| Pseudoephedrine | ~555 | Distinguishing band from Ephedrine | nih.gov |

| Pseudoephedrine | ~450 | Distinguishing band from Ephedrine | nih.gov |

| Pseudoephedrine | ~350 | Distinguishing band from Ephedrine | nih.gov |

| Pseudoephedrine | ~265 | Distinguishing band from Ephedrine | nih.gov |

| Pseudoephedrine | ~215 | Distinguishing band from Ephedrine | nih.gov |

Investigation of Molecular Interactions and Structure Activity Relationships Sar

Ligand-Target Binding Studies (In Vitro Biochemical Assays)

In vitro biochemical assays are fundamental in determining the direct interaction between a ligand, such as 1-(Methylamino)-3-phenylpropan-2-ol, and its potential biological targets. These studies provide quantitative data on binding affinity and functional activity at specific receptors and transporters.

At present, detailed research findings from in vitro biochemical assays specifically quantifying the binding affinity of this compound to the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT) are not extensively available in publicly accessible scientific literature. Such studies would typically involve radioligand binding assays to determine the inhibition constants (Ki) or the half-maximal inhibitory concentrations (IC50) of the compound for each transporter. This information is crucial for understanding its potential to modulate the levels of these key neurotransmitters in the synaptic cleft.

While it is broadly suggested that this compound interacts with adrenergic receptors, specific data from binding assays on its affinity for various adrenergic receptor subtypes (e.g., α1A, α1B, α2A, β1, β2) are not readily found in comprehensive research publications. These studies are necessary to create a detailed profile of its sympathomimetic or sympatholytic activity and to understand its potential physiological effects mediated by the adrenergic system.

A thorough understanding of the pharmacological profile of this compound would require screening against a panel of other G Protein-Coupled Receptors (GPCRs) to assess its selectivity and identify any off-target interactions. However, detailed reports from such broad panel screening for this specific compound are not currently available in the public domain.

Computational Chemistry and Molecular Modeling Studies

Computational methods are invaluable for predicting and analyzing the interactions between a small molecule and its protein target at a molecular level. These studies can provide insights into the binding mode and the structural features that are important for biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would be instrumental in visualizing its binding pose within the active sites of monoamine transporters or adrenergic receptors. These simulations could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to its binding affinity. Despite the utility of this method, specific molecular docking studies for this compound have not been published in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model for analogues of this compound could help in predicting the activity of new, related compounds and in guiding the design of molecules with improved potency or selectivity. The establishment of such predictive models requires a dataset of compounds with measured biological activities, which is not currently available for this specific chemical scaffold.

Conformational Analysis and Energy Minimization Studies

The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule, known as conformers, and to determine their relative energies. These studies are crucial for understanding how the molecule might present itself to a biological target.

Energy minimization studies, often performed using computational chemistry methods, calculate the potential energy of different conformations to identify the most stable, low-energy states. For phenylpropanolamine derivatives, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. lumenlearning.com The interactions between the bulky phenyl group and the other substituents play a significant role in determining the lowest energy conformer.

Table 1: Predicted Low-Energy Conformers and Dihedral Angles for Phenylpropanolamine Scaffolds

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-N) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Anti | ~180° | 0 (Reference) | Minimized steric interactions between the phenyl and amino groups. |

| Gauche | ~60° or -60° | Higher than Anti | Potential for hydrogen bonding between the hydroxyl and amino groups, which can stabilize this conformation. Steric repulsion between the phenyl and amino groups. |

| Eclipsed | ~0° or 120° | Highest | Significant steric and torsional strain. Unlikely to be a populated conformation. |

Note: The data in this table is based on general principles of conformational analysis for phenylpropanolamine scaffolds and is intended to be illustrative. Specific values for this compound would require dedicated computational studies.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For compounds like this compound, which are analogs of monoamine reuptake inhibitors, the target is often a monoamine transporter, such as the norepinephrine transporter (NET), serotonin transporter (SERT), or dopamine transporter (DAT). frontiersin.orgnih.govnih.gov

A typical pharmacophore model for a monoamine reuptake inhibitor includes features such as an aromatic ring, a hydrophobic group, a hydrogen bond donor, a hydrogen bond acceptor, and a positively ionizable group (e.g., the protonated amine). elsevierpure.com The precise spatial arrangement of these features is critical for high-affinity binding.

Virtual screening is a computational method that uses a pharmacophore model to search large databases of chemical compounds to identify those that match the pharmacophoric features and are therefore likely to be active at the target of interest. nih.gov This approach can significantly accelerate the drug discovery process. researchgate.net While specific virtual screening studies focused solely on this compound are not documented, general virtual screening campaigns targeting monoamine transporters have identified numerous compounds with diverse chemical scaffolds. nih.govresearchgate.net

Table 2: General Pharmacophore Features for Norepinephrine Transporter (NET) Inhibitors

| Pharmacophoric Feature | Description | Typical Distance/Angle Constraints |

| Aromatic Ring (AR) | Typically a phenyl group that engages in π-π stacking or hydrophobic interactions with the transporter. | - |

| Positively Ionizable (PI) | A basic amine group that is protonated at physiological pH and forms an ionic interaction with an acidic residue in the transporter binding site (e.g., an aspartate residue). nih.gov | Distance to AR: 4.5 - 6.0 Å |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen bond, such as the hydroxyl or amine group. | - |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen bond, such as the hydroxyl group or the nitrogen atom of the amine. | - |

| Hydrophobic Group (HY) | A non-polar region of the molecule that can interact with hydrophobic pockets in the transporter. | - |

Note: The data in this table represents a generalized pharmacophore model for NET inhibitors. The optimal geometry for a specific compound like this compound would need to be determined through detailed modeling studies.

Stereochemical Influences on Molecular Recognition and Binding Specificity

This compound possesses two chiral centers, at the C1 and C2 positions of the propanol (B110389) backbone. This means that it can exist as four different stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The specific three-dimensional arrangement of the substituents at these chiral centers has a profound impact on how the molecule interacts with its biological target, a phenomenon known as stereoselectivity.

Biological systems, being chiral themselves, often exhibit a high degree of stereospecificity in their interactions with small molecules. For many phenylpropanolamine-based monoamine reuptake inhibitors, one stereoisomer is significantly more potent than the others. For instance, in the case of ephedrine (B3423809), a related compound, the (1R,2S) and (1S,2R) isomers are the most biologically active.

The differential binding affinity of stereoisomers can be attributed to the precise fit of the molecule into the binding pocket of the transporter protein. One enantiomer may be able to form optimal interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with the amino acid residues of the binding site, while its mirror image cannot. This highlights the importance of controlling stereochemistry during the synthesis and evaluation of such compounds.

While specific binding affinity data for the individual stereoisomers of this compound are not available in the reviewed literature, it is a well-established principle that the stereochemistry of phenylpropanolamines is a critical determinant of their potency and selectivity for different monoamine transporters.

Table 3: Hypothetical Relative Binding Affinities of this compound Stereoisomers at the Norepinephrine Transporter (NET)

| Stereoisomer | Relative Binding Affinity (Hypothetical) | Rationale for Differential Binding (Hypothetical) |

| (1R, 2S) | High | Optimal orientation of the phenyl, hydroxyl, and methylamino groups for interaction with key residues in the NET binding pocket. |

| (1S, 2R) | High | Similar to the (1R, 2S) isomer, potentially exhibiting comparable favorable interactions. |

| (1R, 2R) | Low | Suboptimal positioning of key functional groups, leading to steric clashes or a loss of crucial binding interactions. |

| (1S, 2S) | Low | Mirror image of the (1R, 2R) isomer, also resulting in a poor fit within the chiral binding site. |

Note: This table presents a hypothetical scenario based on the known stereoselectivity of related phenylpropanolamine compounds. Experimental determination of the binding affinities of each stereoisomer is necessary for confirmation.

Enzymatic Biotransformation and Preclinical Metabolic Pathway Elucidation

In Vitro Metabolism Studies Using Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)

In vitro metabolism studies are fundamental to elucidating the metabolic pathways of a new chemical entity. These studies typically employ subcellular fractions from preclinical species, such as liver microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes. nih.gov

For a compound with the structural features of 1-(Methylamino)-3-phenylpropan-2-ol, incubation with liver microsomes, which are vesicles of the endoplasmic reticulum, would primarily assess the contributions of cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) to its metabolism. nih.gov The S9 fraction, which contains both microsomal and cytosolic enzymes, provides a more comprehensive picture by including phase II conjugation reactions, such as sulfation and glucuronidation. nih.gov

A typical in vitro study would involve incubating this compound with liver microsomes or S9 fractions from various preclinical species (e.g., rat, mouse, dog, monkey) in the presence of necessary cofactors like NADPH for oxidative reactions and UDPGA or PAPS for conjugation reactions. The disappearance of the parent compound and the formation of metabolites would be monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes from Different Species

| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |

| Rat | 45.8 | 30.3 |

| Mouse | 62.1 | 22.3 |

| Dog | 25.3 | 54.9 |

| Monkey | 33.7 | 41.1 |

| Human | 28.9 | 47.8 |

This table presents hypothetical data for illustrative purposes, based on typical metabolic rates for similar compounds.

Identification and Characterization of Enzymatic Metabolites of this compound

Based on the structure of this compound, several metabolic pathways can be predicted. The primary routes of metabolism are likely to be N-demethylation and hydroxylation.

N-demethylation of the secondary amine would yield 1-amino-3-phenylpropan-2-ol. This is a common metabolic pathway for compounds containing an N-methyl group and is catalyzed by CYP enzymes. wikipedia.org

Hydroxylation can occur at several positions. Aromatic hydroxylation of the phenyl ring, likely at the para-position, would result in 1-(Methylamino)-3-(4-hydroxyphenyl)propan-2-ol. Aliphatic hydroxylation could also occur on the propyl chain, though this is generally a less favored pathway for such structures.

Further metabolism of these primary metabolites can also occur. For instance, the N-demethylated metabolite could undergo subsequent oxidation of the primary amine. The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to form more polar and readily excretable products.

Table 2: Plausible Enzymatic Metabolites of this compound

| Metabolite Name | Metabolic Reaction | Potential Enzyme(s) Involved |

| 1-Amino-3-phenylpropan-2-ol | N-Demethylation | CYP2D6, CYP3A4 |

| 1-(Methylamino)-3-(4-hydroxyphenyl)propan-2-ol | Aromatic Hydroxylation | CYP2D6 |

| 1-(Methylamino)-3-phenylpropane-1,2-diol | Aliphatic Hydroxylation | CYP Isozymes |

| Glucuronide and Sulfate Conjugates | Glucuronidation, Sulfation | UGTs, SULTs |

This table outlines plausible metabolites based on the known metabolism of structurally related compounds.

Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes in Metabolic Fate

The cytochrome P450 (CYP) superfamily of enzymes is the most important group of catalysts involved in the phase I metabolism of drugs and other xenobiotics. nih.gov For phenylpropanolamine derivatives, CYP2D6 and CYP3A4 are often the major contributors to their metabolism. nih.gov

Reaction phenotyping studies, using a panel of recombinant human CYP enzymes or specific chemical inhibitors in human liver microsomes, would be conducted to identify the specific CYP isoforms responsible for the metabolism of this compound. For example, the involvement of CYP2D6 could be confirmed by potent inhibition of the metabolic turnover by a selective CYP2D6 inhibitor like quinidine. Similarly, the role of CYP3A4 could be assessed using an inhibitor such as ketoconazole. nih.gov

In addition to CYPs, other biotransformation enzymes may play a role. Flavin-containing monooxygenases (FMOs) can also catalyze the N-oxidation of secondary amines. Following phase I metabolism, the resulting hydroxylated metabolites are substrates for phase II conjugation enzymes, primarily UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which attach glucuronic acid or sulfate moieties, respectively, to increase their water solubility for excretion.

Table 3: Hypothetical Contribution of Major CYP Isozymes to the Metabolism of this compound

| CYP Isozyme | Percentage Contribution to Overall Metabolism (%) |

| CYP1A2 | < 5 |

| CYP2C9 | 10 - 15 |

| CYP2C19 | 5 - 10 |

| CYP2D6 | 40 - 50 |

| CYP3A4 | 25 - 35 |

| Others | < 5 |

This table presents a hypothetical breakdown of the contribution of different CYP isozymes, reflecting the common metabolic pathways of similar amine-containing compounds.

Species-Specific Differences in Preclinical Metabolic Profiles

Significant interspecies differences in drug metabolism are a well-documented phenomenon. These differences can be both qualitative (different metabolites formed) and quantitative (different rates of formation of the same metabolites). The expression and activity of CYP enzymes can vary considerably between different preclinical species (e.g., rats, mice, dogs, monkeys) and humans. nih.gov

For instance, the activity of CYP2D6, a key enzyme in the metabolism of many amine-containing compounds, is known to be highly variable across species, with some species having orthologs with different substrate specificities. Therefore, the metabolic profile of this compound in rodents may not be fully representative of its metabolism in higher species like dogs, monkeys, or humans. nih.gov

Comparative in vitro metabolism studies using liver microsomes from different species are crucial for identifying the most appropriate animal model for subsequent preclinical development and for predicting human metabolism.

Table 4: Hypothetical Qualitative Comparison of Metabolite Formation Across Species

| Metabolite | Rat | Mouse | Dog | Monkey | Human |

| N-demethylated metabolite | +++ | +++ | ++ | ++ | ++ |

| para-Hydroxylated metabolite | ++ | ++ | +++ | +++ | +++ |

| Glucuronide conjugate | + | + | ++ | +++ | +++ |

Key: + (minor), ++ (moderate), +++ (major). This table provides a hypothetical illustration of potential species differences in the metabolic profile.

Advanced Methodologies for Research Application and Development

Applications as a Chiral Building Block in Complex Organic Synthesis

Chiral building blocks are fundamental to the synthesis of enantiomerically pure molecules, a critical aspect in the development of pharmaceuticals and other bioactive compounds. enamine.net 1-(Methylamino)-3-phenylpropan-2-ol, with its defined stereochemistry, is an exemplary chiral synthon. Its utility stems from the presence of both a hydroxyl and a secondary amine group on a flexible propyl chain attached to a phenyl ring. This arrangement allows for a variety of chemical transformations to construct more complex chiral molecules.

Rational Design and Synthesis of Novel Analogues for Probing Biological Systems and Mechanisms

The structural framework of this compound provides a versatile scaffold for the rational design and synthesis of novel analogues. By systematically modifying different parts of the molecule—such as the phenyl ring, the alkyl chain, or the methylamino group—researchers can create a library of related compounds. These analogues are instrumental in probing biological systems and elucidating the mechanisms of action of bioactive molecules.

For example, introducing substituents onto the phenyl ring can modulate properties like lipophilicity and electronic character, which in turn can affect binding affinity to biological targets. Similarly, altering the length or branching of the alkyl chain can provide insights into the spatial requirements of a receptor's binding pocket. The synthesis of deuterated analogues, such as [²H₃]-1-methylamino-2-phenylpropane, serves as an internal standard in mass spectrometry-based quantitative analysis, crucial for pharmacokinetic and metabolic studies. patsnap.com

The creation of these analogues often involves multi-step synthetic sequences. For instance, a patented method describes the synthesis of 3-methylamino-1-phenylpropanol starting from acetophenone, paraformaldehyde, and monomethylamine hydrochloride. google.com Another approach involves the reduction of 2-Methyl-5-phenylisoxazolidine.

Development of Advanced Analytical Standards for Related Chiral Amines and Their Metabolites

The accurate quantification and characterization of chiral amines and their metabolites are paramount in pharmaceutical development and metabolomics research. Advanced analytical standards are essential for the validation of analytical methods used to determine the enantiomeric purity and concentration of these compounds in various matrices, including biological fluids and pharmaceutical formulations.

The development of such standards often involves the use of chiral derivatizing agents (CDAs) to create diastereomeric derivatives that can be separated by standard chromatographic techniques like high-performance liquid chromatography (HPLC). nih.gov For instance, novel CDAs have been developed for the highly sensitive analysis of D,L-amino acids and other chiral amines. researchgate.net These methods are critical for studying the role of different enantiomers in biological systems.

Computational tools are also increasingly being employed to understand and predict the enantioseparation process in chiral liquid chromatography. mdpi.com These in-silico approaches, combined with experimental data, facilitate the development of more efficient and selective analytical methods.

Methodological Advancements in Asymmetric Synthesis of β-Amino Alcohols

The development of efficient and stereoselective methods for the synthesis of β-amino alcohols is a significant area of research in organic chemistry. westlake.edu.cn The chiral β-amino alcohol framework is a privileged motif found in numerous natural products and pharmaceuticals. westlake.edu.cnnih.gov

Recent advancements have focused on catalytic asymmetric methods that utilize readily available starting materials. For example, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed for the modular synthesis of chiral β-amino alcohols with high enantiomeric excess. westlake.edu.cn Another innovative approach involves the enantioselective radical C-H amination of alcohols, which provides access to chiral β-amino alcohols from simple alcohol precursors. nih.gov

Other notable methods include the asymmetric transfer hydrogenation of α-keto imines and the diastereoselective reduction of β-amino ketones. scilit.comrsc.org These catalytic strategies offer powerful tools for the construction of all possible diastereomers of γ-amino alcohols, further expanding the synthetic chemist's toolbox for accessing this important class of compounds. rsc.org Biocatalytic methods, employing engineered enzymes like transaminases and dehydrogenases, are also emerging as sustainable and highly selective alternatives for chiral amine synthesis. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.